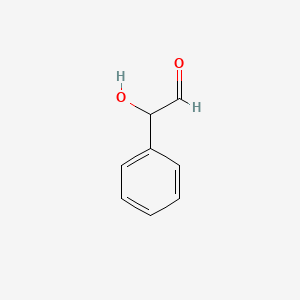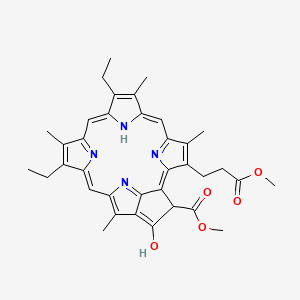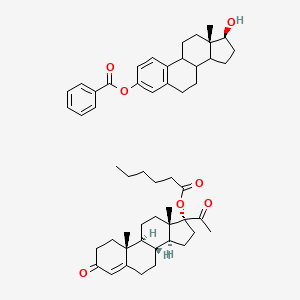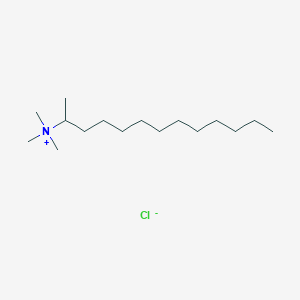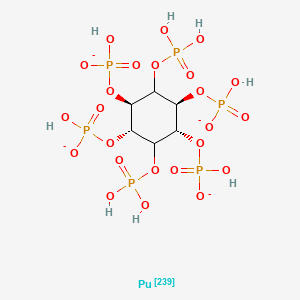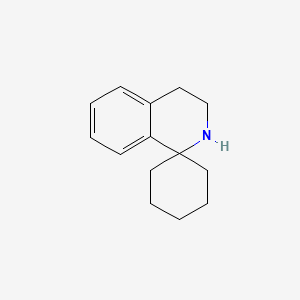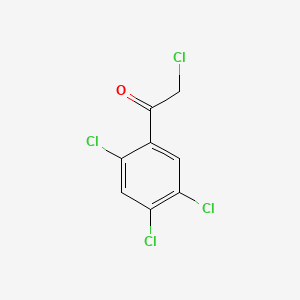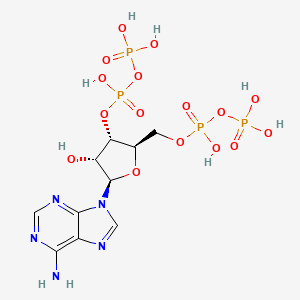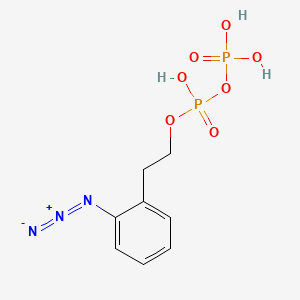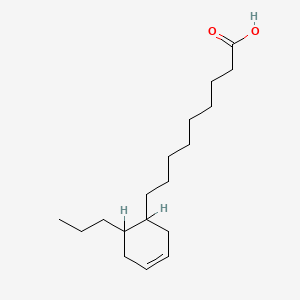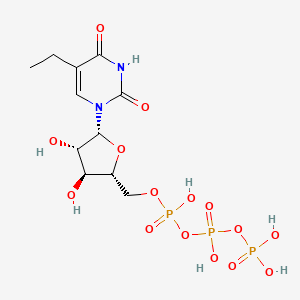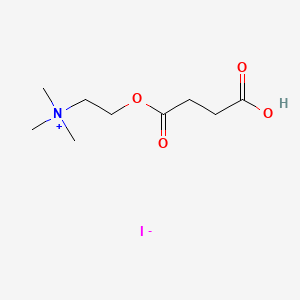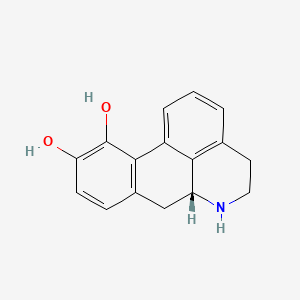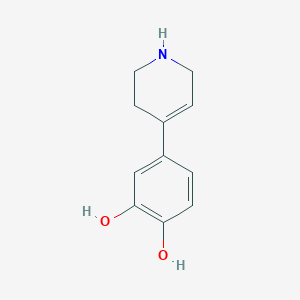
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol is a member of catechols.
Scientific Research Applications
Catalytic Hydrogenation
The catalytic hydrogenation of related compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol has been extensively studied. Ž. Jelčić, Z. M. Samardžić, and S. Zrnčević (2016) researched the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. They found that solvents strongly influence the hydrogenation on a Pt/C catalyst, with the best relationship established between the fractal kinetic index and solvent H-bond acceptor ability (Jelčić et al., 2016). Similarly, S. Zrnčević (2015) investigated the liquid-phase hydrogenation of a related compound over a 5% Pt/C industrial catalyst, focusing on the kinetics and mass transfer in the process (Zrnčević, 2015).
Synthesis and Characterization
I. Kaya, Seda Öksüzgülmez, and Hüsnü Güzel (2008) synthesized Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and characterized it through various techniques. They focused on its thermal degradation and electrical conductivity, which could be relevant for applications in material science (Kaya et al., 2008).
Electrochemical Studies
M. Mazloum‐Ardakani et al. (2012) conducted an electrochemical study of Catechol derivatives, closely related to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol. They explored the synthesis of new Benzofuran derivatives, a process that could have implications in organic synthesis and pharmaceutical research (Mazloum‐Ardakani et al., 2012).
Antibacterial and Antifungal Agents
B. Narayana et al. (2006) synthesized and characterized new derivatives similar to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol and studied their antibacterial and antifungal activities. This research provides a foundation for developing new therapeutic agents against various bacterial and fungal infections (Narayana et al., 2006).
Fluorescent Sensor for Dopamine
Raghvi Khattar and P. Mathur (2013) developed a new fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol using a copper(II) complex, demonstrating the potential of related compounds in biochemical sensing and analysis (Khattar & Mathur, 2013).
properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H13NO2/c13-10-2-1-9(7-11(10)14)8-3-5-12-6-4-8/h1-3,7,12-14H,4-6H2 |
InChI Key |
AKKRSTJTLDPQNP-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



